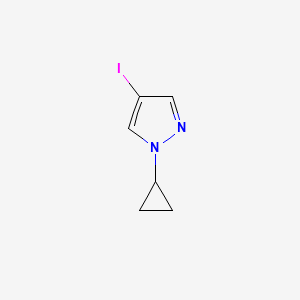

1-Cyclopropyl-4-iodo-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWOMLVMUQFTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726987 | |

| Record name | 1-Cyclopropyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239363-40-6 | |

| Record name | 1-Cyclopropyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Building Block: An In-depth Technical Guide to 1-Cyclopropyl-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a highly versatile building block in drug design.[2] Within this important class of heterocycles, 1-Cyclopropyl-4-iodo-1H-pyrazole stands out as a particularly valuable intermediate. The presence of the cyclopropyl group can enhance metabolic stability and introduce favorable conformational constraints, while the iodo-substituent at the 4-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of complex molecules for drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental for its effective utilization in synthesis and for the characterization of its downstream products.

Core Properties

| Property | Value | Source |

| CAS Number | 1239363-40-6 | [3] |

| Molecular Formula | C6H7IN2 | [4] |

| Molecular Weight | 234.04 g/mol | [4] |

| Appearance | Off-white to pale yellow solid (estimated) | |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | |

| Predicted XlogP | 1.3 | [4] |

Spectroscopic Data

While specific spectra for this compound are often proprietary to chemical suppliers, the following are expected characteristic spectroscopic features based on its structure and data for analogous compounds.[5][6][7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (a multiplet in the upfield region), and two singlets for the pyrazole ring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the cyclopropyl carbons and the carbons of the pyrazole ring. The carbon bearing the iodine atom will be significantly shifted downfield.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine may also be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the cyclopropyl and pyrazole rings, as well as C=C and C=N stretching vibrations within the pyrazole ring.[6]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through a two-step process: the N-cyclopropylation of pyrazole followed by regioselective iodination at the 4-position.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 1-Cyclopropyl-1H-pyrazole

This step involves a Chan-Lam coupling reaction, a copper-catalyzed N-arylation (in this case, N-cyclopropylation) of pyrazole.

-

To a stirred solution of pyrazole (1.0 eq) in a suitable solvent such as dichloromethane, add cyclopropylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).

-

Stir the reaction mixture at room temperature under an atmosphere of air (or oxygen) for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-cyclopropyl-1H-pyrazole.

Step 2: Synthesis of this compound

This step employs an electrophilic iodination using N-Iodosuccinimide (NIS).[10]

-

Dissolve 1-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile.[10]

-

Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the stirred solution at 0 °C.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[10]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[10]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[10]

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.

A Versatile Intermediate in Cross-Coupling Reactions

The true power of this compound lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 4-position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various bond formations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, and 4-iodopyrazoles are excellent substrates for this reaction.[11][12]

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol (Conventional Heating): [11]

-

To a Schlenk flask, add this compound (1.0 eq), the corresponding aryl- or heteroarylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-2.5 eq).[11]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[11]

-

Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring the progress by TLC.[13]

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, a valuable transformation for the synthesis of various biologically active molecules and materials.[14][15]

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: [14]

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[14]

-

Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).[14]

-

Stir the mixture at room temperature for a few minutes, then add the terminal alkyne (1.2 eq) dropwise.[14]

-

Heat the reaction mixture to 50-80 °C and monitor by TLC.[14]

-

After completion, cool the reaction, and perform a suitable work-up followed by purification.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines and related compounds.[16][17]

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. PubChemLite - this compound (C6H7IN2) [pubchemlite.lcsb.uni.lu]

- 5. This compound(1239363-40-6) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 1-Cyclopropyl-4-iodo-1H-pyrazole: Synthesis, Properties, and Applications in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Cyclopropyl-4-iodo-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. Its structural features, particularly the presence of a reactive iodine atom and a cyclopropyl moiety, make it a valuable precursor for the synthesis of complex pharmaceutical agents. This document details its physicochemical properties, provides validated protocols for its synthesis, and elucidates its critical role as an intermediate in the development of targeted therapies, with a special focus on Janus kinase (JAK) inhibitors. Safety considerations and spectroscopic characterization are also presented to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] The strategic functionalization of this five-membered heterocycle is a cornerstone of modern drug design. This compound (CAS No. 1239363-40-6) has emerged as a particularly valuable intermediate for several key reasons.[2][3]

The iodine atom at the C4 position serves as a versatile synthetic handle, readily participating in a variety of powerful cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient and controlled introduction of diverse molecular fragments, a crucial step in building libraries of compounds for biological screening and in the convergent synthesis of complex drug candidates.[4]

Furthermore, the N1-cyclopropyl group is not merely a placeholder. This small, strained ring can impart favorable physicochemical properties to a molecule, including increased metabolic stability, enhanced potency, and improved membrane permeability, by influencing the overall conformation and electronic distribution of the parent molecule. The incorporation of cyclopropyl groups is a recognized strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles.[5]

This guide will provide the necessary technical details to empower researchers to fully leverage the synthetic potential of this important building block.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, along with the necessary safety precautions, is paramount for the successful and safe handling of any chemical intermediate.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1239363-40-6 | [2][3] |

| Molecular Formula | C₆H₇IN₂ | [6] |

| Molecular Weight | 234.04 g/mol | [6] |

| Appearance | Off-white to pale yellow solid (typical) | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound. While a publicly available spectrum is not provided here, several chemical suppliers offer access to NMR data upon request.[7] The expected signals in the ¹H NMR spectrum would include characteristic peaks for the cyclopropyl protons and the pyrazole ring protons.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds, such as 4-cyclopropyl-1H-pyrazole and 4-iodopyrazole, can provide guidance on necessary precautions.[8][9]

Hazard Statements (based on related compounds):

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of this compound is most effectively achieved through a two-step sequence: (1) N-alkylation of the pyrazole ring with a cyclopropyl source, followed by (2) regioselective iodination at the C4 position. This approach allows for the controlled and efficient construction of the target molecule.

Step 1: Synthesis of 1-Cyclopropyl-1H-pyrazole

The introduction of the cyclopropyl group onto the pyrazole nitrogen can be achieved through various methods. A common approach involves the reaction of pyrazole with a cyclopropyl halide under basic conditions.

Protocol:

-

To a solution of pyrazole in a suitable aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride).

-

Stir the mixture at room temperature to facilitate the deprotonation of the pyrazole.

-

Add cyclopropyl bromide to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 1-Cyclopropyl-1H-pyrazole.

Step 2: Iodination of 1-Cyclopropyl-1H-pyrazole

The regioselective iodination of the electron-rich pyrazole ring at the 4-position is readily accomplished using an electrophilic iodine source. N-Iodosuccinimide (NIS) is a widely used and effective reagent for this transformation.[10][11]

Protocol:

-

Dissolve 1-Cyclopropyl-1H-pyrazole in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Key Intermediate for Janus Kinase (JAK) Inhibitors

This compound is a crucial intermediate in the synthesis of a new generation of targeted therapeutics, particularly inhibitors of the Janus kinase (JAK) family of enzymes.[12][13][14][15] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

The synthesis of many JAK inhibitors relies on the Suzuki-Miyaura cross-coupling reaction to form a key carbon-carbon bond between the C4 position of the pyrazole ring and another heterocyclic core. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

Exemplary Application: Synthesis of a JAK Inhibitor Precursor

A representative application of this compound is its use in the synthesis of precursors to potent and selective JAK inhibitors. The following protocol outlines a typical Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equivalent), the desired boronic acid or boronate ester partner (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), and a base (e.g., potassium carbonate or cesium carbonate).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

-

Heat the reaction mixture to the appropriate temperature (often 80-100 °C) or utilize microwave irradiation for accelerated reaction times.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the coupled product.

Caption: Suzuki coupling with this compound.

The JAK-STAT Signaling Pathway: The Therapeutic Target

The strategic synthesis of JAK inhibitors using intermediates like this compound is driven by the desire to modulate the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. The activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression involved in inflammation and immunity. By blocking the ATP-binding site of JAKs, these inhibitors prevent the downstream signaling cascade.

Caption: Inhibition of the JAK-STAT pathway by a JAK inhibitor.

Conclusion

This compound is a high-value, versatile building block for drug discovery and development. Its well-defined physicochemical properties, coupled with robust and scalable synthetic protocols, make it an attractive starting material for medicinal chemists. The strategic importance of this intermediate is underscored by its application in the synthesis of potent and selective JAK inhibitors, a rapidly growing class of therapeutics. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their quest for novel and improved medicines.

References

- Prakash, G. K. S., et al. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.

- Google Patents.

- Google Patents.

-

Chemsigma. This compound [1239363-40-6]. [Link]

- Google Patents.

- Google Patents. US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors.

-

PubChem. 4-Iodopyrazole. [Link]

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: synthesis and pharmacological applications. RSC Advances, 7(82), 52092-52113.

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

- Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

Sciforum. A novel method of iodination and azo bond formation by nitrogen triiodide. [Link]

- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 10(20), 11849-11857.

- Google Patents.

- El-Sayed, M. A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1084.

- Google Patents.

- Google Patents.

- Google Patents. EP2008996A1 - Process for the production of pyrazoles.

-

Hoffman Fine Chemicals. CAS 2885229-54-7 | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. [Link]

-

ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

- Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4679-4683.

-

ResearchGate. Figure S25. 1 H NMR Spectrum of.... [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1239363-40-6 this compound [chemsigma.com]

- 3. 1239363-40-6|this compound|BLD Pharm [bldpharm.com]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Buy 3-bromo-1-cyclopropyl-1H-pyrazole | 1622840-18-9 | 95 [smolecule.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. WO2017050938A1 - Compounds and methods for inhibiting jak - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 12. TW201130839A - Pyrazole derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 13. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 14. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]

- 15. US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors - Google Patents [patents.google.com]

A Technical Guide to 1-Cyclopropyl-4-iodo-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 1-Cyclopropyl-4-iodo-1H-pyrazole is a heterocyclic building block of significant interest to the pharmaceutical sciences. Its unique molecular architecture, combining the privileged pyrazole scaffold with a metabolically robust cyclopropyl group and a synthetically versatile iodo handle, positions it as a key intermediate for the development of complex therapeutic agents. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust and regioselective two-step synthesis, and details its strategic application in medicinal chemistry. Emphasis is placed on the mechanistic rationale behind synthetic choices and the utility of this compound in advanced coupling reactions, providing researchers and drug development professionals with a comprehensive resource for its effective utilization.

Introduction: The Strategic Value of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs. Its metabolic stability and ability to participate in hydrogen bonding make it an ideal core for designing enzyme inhibitors and receptor antagonists. The subject of this guide, this compound, is a highly functionalized derivative designed to address specific challenges in drug development.

The strategic incorporation of two key functional groups elevates its utility:

-

The N1-Cyclopropyl Group: This small, strained ring is not merely a lipophilic substituent. It imparts conformational rigidity, which can lock a molecule into its bioactive conformation, thereby increasing potency and selectivity.[1] Crucially, the high C-H bond dissociation energy of the cyclopropyl ring makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, enhancing the metabolic stability and in vivo half-life of drug candidates.[2]

-

The C4-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent electrophile for transition-metal-catalyzed cross-coupling reactions.[3] This provides a reliable and versatile chemical handle for late-stage functionalization, allowing medicinal chemists to rapidly generate libraries of analogues by introducing aryl, heteroaryl, or alkynyl groups via reactions like the Suzuki-Miyaura or Sonogashira couplings.

This guide serves as a technical primer for researchers, elucidating the synthesis and strategic deployment of this valuable intermediate.

Physicochemical & Molecular Properties

The molecular and physicochemical properties of this compound are critical for its application in synthesis and for predicting the drug-like properties of its derivatives. Quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 g/mol | [4][5] |

| CAS Number | 1239363-40-6 | [1][5][6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Computed XLogP3 | 1.4 - 1.8 | [4][7] |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Storage Temperature | 2-8°C, Protect from Light | [6] |

Synthesis and Mechanistic Rationale

A robust and regioselective two-step synthesis is proposed, starting from commercially available reagents. This pathway is designed for efficiency and control over the final product's regiochemistry.

Workflow for the Synthesis of this compound

Sources

- 1. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 2. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 4. 1-cyclopropyl-5-iodo-1H-pyrazole | C6H7IN2 | CID 83382815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1239363-40-6 [sigmaaldrich.com]

- 6. 1239363-40-6 | CAS DataBase [chemicalbook.com]

- 7. 4-cyclopropyl-5-iodo-1H-pyrazole | C6H7IN2 | CID 177772027 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 1-cyclopropyl-4-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of this compound

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1][2] The unique electronic and steric properties of the pyrazole ring, coupled with the diverse functionalities that can be introduced, make it a privileged scaffold in modern drug design. The title compound, this compound, is of particular interest as the cyclopropyl group can enhance metabolic stability and binding affinity, while the iodo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[3] This guide will detail a robust two-step synthesis of this important intermediate.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the construction of the 1-cyclopropyl-1H-pyrazole core, followed by a regioselective iodination at the C4 position.

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 1-Cyclopropyl-1H-pyrazole

The foundational step in this synthesis is the construction of the 1-cyclopropyl-1H-pyrazole ring system. This is typically achieved through the condensation reaction of cyclopropylhydrazine with a suitable 1,3-dicarbonyl compound.[4][5] For the synthesis of an unsubstituted pyrazole at positions 3 and 5, malondialdehyde or its synthetic equivalents are the reagents of choice.

Reaction Mechanism

The reaction proceeds via a classical Knorr pyrazole synthesis.[2] Initially, the more nucleophilic nitrogen of cyclopropylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1-Cyclopropyl-1H-pyrazole

Materials:

-

Cyclopropylhydrazine hydrochloride

-

Malondialdehyde bis(dimethyl acetal)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in water, add malondialdehyde bis(dimethyl acetal) (1.05 eq).

-

Add concentrated hydrochloric acid (catalytic amount) and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8-9.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-cyclopropyl-1H-pyrazole.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Reactants | Cyclopropylhydrazine hydrochloride, Malondialdehyde bis(dimethyl acetal) |

| Solvent | Water |

| Catalyst | Hydrochloric Acid |

| Reaction Temp. | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Part 2: Regioselective Iodination of 1-Cyclopropyl-1H-pyrazole

The second and final step is the regioselective iodination of the synthesized 1-cyclopropyl-1H-pyrazole to introduce an iodine atom at the C4 position. Direct iodination of pyrazoles can lead to a mixture of isomers; however, the use of specific reagents can ensure high regioselectivity. The Ceric Ammonium Nitrate (CAN) mediated iodination with elemental iodine has been shown to be highly effective for the C4-iodination of N-substituted pyrazoles.[3][6]

Mechanism of C4-Regioselective Iodination

The high regioselectivity for the C4 position in this reaction is attributed to the electrophilic substitution mechanism on the electron-rich pyrazole ring. The combination of iodine and CAN generates a more potent electrophilic iodine species. The C4 position of the pyrazole ring is the most electron-rich and sterically accessible position for electrophilic attack, leading to the preferential formation of the 4-iodo derivative.

Caption: Simplified mechanism of C4-iodination of 1-cyclopropyl-1H-pyrazole.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Cyclopropyl-1H-pyrazole

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-cyclopropyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

To this solution, add elemental iodine (1.1 eq) and ceric ammonium nitrate (1.2 eq).[6]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

| Parameter | Value |

| Reactants | 1-Cyclopropyl-1H-pyrazole, Iodine, Ceric Ammonium Nitrate |

| Solvent | Acetonitrile |

| Reaction Temp. | Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | 80-95% |

Conclusion

The described two-step synthesis pathway provides a reliable and high-yielding route to this compound. The initial Knorr pyrazole synthesis is a well-established method for forming the core heterocyclic structure, while the subsequent CAN-mediated iodination offers excellent regioselectivity for the desired C4-iodinated product. This in-depth guide, with its detailed protocols and mechanistic insights, is intended to empower researchers in the efficient synthesis of this valuable building block for the advancement of pharmaceutical and agrochemical research.

References

- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.

- Smolecule. (n.d.). 3-bromo-1-cyclopropyl-1H-pyrazole. Retrieved from a relevant chemical supplier website.

- BenchChem. (2025).

- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(xx), xxxx-xxxx.

- Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of organic chemistry, 73(17), 6666–6670.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- MySkinRecipes. (n.d.). 1-Cyclopropyl-1H-pyrazole. Retrieved from a relevant chemical supplier website.

- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1341.

- Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(5), 607-616.

- TCI Chemicals. (2023). Chemistry Chat My Familiar Compound Family - 1,3-Dicarbonyl Compounds. TCI MAIL, 192.

- Cadmium(II) Acetate-Mediated Regioselective Iodination of Pyrazole Derivatives. (2025). ChemistrySelect, 10(x), xxxx-xxxx.

- Shah, S. D., & Singh, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(11), 17612-17643.

- A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.

- Girish, Y. R., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 11(10), 849-864.

- ResearchGate. (n.d.). Reaction with 1,3‐dicarbonyl compounds 5 a–c.

- ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.

- Imran, M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. The Chemical Record.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).

Sources

- 1. 1-Cyclopropyl-1H-pyrazole [myskinrecipes.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3-bromo-1-cyclopropyl-1H-pyrazole | 1622840-18-9 | 95 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Mechanism of 1-Cyclopropyl-4-iodo-1H-pyrazole formation

An In-depth Technical Guide on the Formation of 1-Cyclopropyl-4-iodo-1H-pyrazole

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and core mechanisms involved in the formation of this compound, a key building block in modern medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with both a high-level strategic overview via retrosynthetic analysis and a detailed, mechanistic understanding of the key transformations. We will delve into the electronic principles governing regioselectivity in the pyrazole core, explore the catalytic cycles of modern cross-coupling reactions, and present validated, step-by-step experimental protocols.

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutics.[1] The strategic introduction of substituents allows for the fine-tuning of a molecule's pharmacological profile. Specifically, the 1-cyclopropyl and 4-iodo moieties confer distinct and valuable properties. The cyclopropyl group is a bioisostere for larger alkyl or phenyl groups, often improving metabolic stability and binding affinity, while the iodine atom at the C4 position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1][2] Consequently, this compound is a highly sought-after intermediate for constructing complex molecular architectures. This guide elucidates the chemical logic and mechanisms underpinning its synthesis.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be logically dissected into two primary transformations: the iodination of the pyrazole C4 position and the N-alkylation of the pyrazole N1 position with a cyclopropyl group. The sequence of these operations defines the major synthetic routes.

The oxidant assists in polarizing the I-I bond or generating a more potent electrophilic iodine species, facilitating the attack by the pyrazole ring. The subsequent loss of a proton from the C4 position restores aromaticity and yields the 4-iodopyrazole product. [2]

Mechanistic Deep Dive: N1-Cyclopropylation of the Pyrazole Core

Attaching the sterically demanding and electronically unique cyclopropyl group to the pyrazole nitrogen typically requires transition-metal catalysis. The Buchwald-Hartwig amination is a powerful and widely adopted method for this transformation. [3][4]

The Buchwald-Hartwig Amination Catalytic Cycle

This palladium-catalyzed cross-coupling reaction provides a versatile route for forming C-N bonds. [3][5]When applied to N-cyclopropylation, the cycle involves the coupling of 4-iodopyrazole with a cyclopropyl source, often cyclopropylboronic acid, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Mechanism Breakdown:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodopyrazole, forming a Pd(II) complex. This is often the rate-determining step. [5]2. Deprotonation/Ligand Exchange: A base deprotonates the N-H of a second 4-iodopyrazole molecule (or the pyrazole anion coordinates to the Pd center), preparing it for coupling.

-

Transmetalation (if using boronic acid): The cyclopropyl group is transferred from the boron atom to the palladium center.

-

Reductive Elimination: The C-N bond is formed as the cyclopropyl group and the pyrazole ring reductively eliminate from the Pd(II) center, regenerating the active Pd(0) catalyst and releasing the final product. [3] The choice of ligand (e.g., bulky, electron-rich phosphines like tBuDavePhos) is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step. [4]

Integrated Synthetic Protocols & Data

The following section details a validated, two-step experimental workflow corresponding to Route B .

Experimental Workflow Diagram

Step 1: Synthesis of 4-Iodo-1H-pyrazole

This protocol is adapted from standard electrophilic iodination procedures. [6] Materials:

-

Pyrazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of pyrazole (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dilute the residue with dichloromethane and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 4-iodo-1H-pyrazole.

Step 2: Synthesis of this compound

This protocol is a representative Buchwald-Hartwig cross-coupling reaction.

Materials:

-

4-Iodo-1H-pyrazole (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

t-BuDavePhos (0.08 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene

Procedure:

-

To an oven-dried reaction vessel, add 4-iodo-1H-pyrazole (1.0 eq), cyclopropylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and t-BuDavePhos (0.08 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes based on literature precedents.

| Step | Reaction | Key Reagents | Temp. | Time | Typical Yield | Reference |

| 1 | C4-Iodination | Pyrazole, NIS | RT | 2-4 h | 85-95% | [6] |

| 2 | N-Cyclopropylation | 4-Iodopyrazole, Cyclopropylboronic acid, Pd₂(dba)₃ | 100 °C | 12-18 h | 70-85% | [4] |

Trustworthiness & Self-Validation

The described protocols incorporate self-validating systems. In each step, reaction progress is monitored by chromatography (TLC, LC-MS), ensuring the transformation proceeds as expected before moving to the next stage. The purity and identity of the intermediate and final product must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to validate the outcome. The regiochemistry of the iodination is highly reliable due to the inherent electronic properties of the pyrazole ring, and the N1-selectivity of the Buchwald-Hartwig coupling on 4-substituted pyrazoles is well-established.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the electrophilic iodination of pyrazole followed by a palladium-catalyzed N-cyclopropylation. A thorough understanding of the underlying mechanisms—the electronic factors driving C4-iodination and the catalytic cycle of the Buchwald-Hartwig amination—is paramount for successful execution and optimization. The protocols and data presented herein provide a robust and field-proven framework for researchers to access this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.

References

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.

-

Machulek, A. et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

-

Petrosyan, V. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(23), 7173. [Link]

- BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.

- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Tanimori, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4601. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Al-dujaili, A. H., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, 14(1), e202400187. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of 1-Cyclopropyl-4-iodo-1H-pyrazole for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the heterocyclic compound 1-Cyclopropyl-4-iodo-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also insights into the experimental choices and interpretation strategies that ensure scientific integrity and trustworthiness in structural elucidation.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a cyclopropyl group can enhance metabolic stability and binding affinity, while the iodo-substituent provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. Accurate and unambiguous characterization of this molecule is paramount for its use in research and development. This guide will delve into the expected ¹H NMR, ¹³C NMR, and mass spectral data, providing a robust framework for its identification and quality assessment.

Molecular Structure and Numbering

To facilitate the discussion of the spectral data, the standard IUPAC numbering for the pyrazole ring will be used.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative.

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for compounds with limited solubility or to observe exchangeable protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex coupling patterns.

-

Acquisition Parameters: Standard acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

Based on the known spectral data for this compound and related 4-iodopyrazoles, the following proton signals are anticipated[1][2]:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.5 - 7.7 | s | - | 1H |

| H-5 | 7.8 - 8.0 | s | - | 1H |

| N-CH (cyclopropyl) | 3.6 - 3.8 | m | ~7-8 | 1H |

| CH₂ (cyclopropyl) | 1.0 - 1.2 | m | ~4-8 | 2H |

| CH₂ (cyclopropyl) | 0.8 - 1.0 | m | ~4-8 | 2H |

Justification of Predicted Chemical Shifts and Multiplicities:

-

H-3 and H-5: The protons on the pyrazole ring are expected to appear as singlets due to the absence of adjacent protons. The iodine atom at the C-4 position will influence their chemical environment, generally causing a downfield shift compared to the unsubstituted pyrazole. The N-cyclopropyl group will also have an electronic effect on these protons.

-

N-CH (cyclopropyl): The methine proton of the cyclopropyl group directly attached to the nitrogen atom is expected to be the most deshielded of the cyclopropyl protons due to the electronegativity of the nitrogen. It will appear as a multiplet due to coupling with the adjacent methylene protons.

-

CH₂ (cyclopropyl): The four methylene protons of the cyclopropyl ring will be diastereotopic and are expected to appear as two distinct multiplets. Their upfield chemical shifts are characteristic of cyclopropyl protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) is often beneficial.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

-

Acquisition Parameters: A standard ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to a series of singlets. A wider spectral width is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectral Data

By analyzing the ¹³C NMR data of 4-iodopyrazole and considering the substituent effects of the N-cyclopropyl group, the following chemical shifts can be predicted[3]:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 138 - 142 |

| C-4 | 60 - 65 |

| C-5 | 130 - 135 |

| N-CH (cyclopropyl) | 35 - 40 |

| CH₂ (cyclopropyl) | 8 - 12 |

Justification of Predicted Chemical Shifts:

-

C-3 and C-5: These carbons of the pyrazole ring are expected to be in the typical aromatic/heteroaromatic region.

-

C-4: The most notable feature is the significant upfield shift of the C-4 carbon directly attached to the iodine atom. This is a characteristic effect of heavy halogens in ¹³C NMR, known as the "heavy atom effect."

-

N-CH and CH₂ (cyclopropyl): The carbons of the cyclopropyl group will appear in the aliphatic region of the spectrum, with the methine carbon being more downfield due to its attachment to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry Acquisition

A common method for analyzing a compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Introduction: The sample is dissolved in a volatile solvent and injected into the gas chromatograph, which separates it from any impurities.

-

Ionization: In the mass spectrometer, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₆H₇IN₂) is 246.04 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 246. The presence of iodine will be readily identifiable by its characteristic isotopic pattern.

Key Fragmentation Pathways:

The fragmentation of pyrazoles under EI conditions often involves the loss of stable neutral molecules like HCN and N₂. The presence of the cyclopropyl and iodo substituents will lead to specific fragmentation pathways.

Sources

A Technical Guide to the IUPAC Nomenclature of 1-Cyclopropyl-4-iodo-1H-pyrazole

This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the heterocyclic compound 1-Cyclopropyl-4-iodo-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the name into its fundamental components, explains the systematic rules governing its formation, and offers a logical framework for naming similarly substituted pyrazole derivatives.

Introduction: The Imperative of Systematic Nomenclature

In the fields of medicinal chemistry and drug development, unambiguous communication is paramount. Systematic nomenclature, as established by IUPAC, provides a universal language for identifying chemical substances, ensuring that a given name corresponds to a single, unique structure. Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a "privileged scaffold" frequently encountered in pharmacologically active compounds.[1][2][3] Their structural versatility and wide range of biological activities necessitate a rigorous and systematic approach to their naming to avoid ambiguity in research and development.[4][5] This guide elucidates this system using this compound as a practical exemplar.

Part 1: The Core Structure: The 1H-Pyrazole Ring

The foundation of the name is the parent heterocycle, pyrazole.

-

Definition : Pyrazole is a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms.[4][6] Its unsaturated nature, with the maximum number of non-cumulated double bonds, is a key feature.[7]

-

Numbering Convention : According to IUPAC rules for heterocyclic systems, the numbering of the pyrazole ring begins at one of the heteroatoms (nitrogen).[8] The ring is numbered sequentially to assign the other heteroatoms the lowest possible locants. In pyrazole, this means the two nitrogen atoms are always at positions 1 and 2.[9]

-

Indicated Hydrogen (The "1H" Designation) : In an unsubstituted pyrazole ring, a hydrogen atom is attached to one of the nitrogen atoms. This leads to tautomerism, where the hydrogen can be located on either nitrogen.[2] To specify which nitrogen bears the hydrogen atom, IUPAC employs the "indicated hydrogen" notation, denoted by an italicized capital H preceded by a locant.[8] For the parent compound, the name is 1H-pyrazole , indicating the hydrogen resides on the nitrogen at position 1.[10] When this hydrogen is replaced by a substituent, as in the topic molecule, the "1H" is retained in the name to define the parent ring's structure and bonding pattern unambiguously.

Part 2: Deconstruction of Substituents and Locants

With the parent ring established and numbered, the next step is to identify and position the substituents attached to it.

| Component | Type | Locant (Position) | Rationale |

| Cyclopropyl | Alkyl Substituent | 1 | This group replaces the hydrogen atom on the nitrogen at position 1 of the 1H-pyrazole ring. |

| Iodo | Halogen Substituent | 4 | This iodine atom is attached to the carbon atom at position 4 of the pyrazole ring. |

The selection of N1 for the cyclopropyl group is definitive. The numbering is fixed by the substitution pattern on the parent heterocycle.

Part 3: Systematic Assembly of the IUPAC Name

The final IUPAC name is constructed by combining the components in a specific order, following a clear, logical protocol.

Step-by-Step Naming Protocol

-

Identify the Parent Heterocycle : The core structure is a five-membered ring with two adjacent nitrogen atoms, identified as pyrazole .[11]

-

Specify Ring Tautomer and Numbering : The presence of a substituent on a nitrogen atom fixes the ring's bonding pattern. The parent structure is defined as 1H-pyrazole , and numbering starts from the substituted nitrogen.

-

Identify and Name Substituents : The attached groups are a cyclopropyl group and an iodo group.

-

Assign Locants to Substituents : Based on the established ring numbering, the cyclopropyl group is at position 1, and the iodo group is at position 4. This gives us 1-cyclopropyl and 4-iodo.

-

Alphabetize Substituents : The substituent prefixes are arranged alphabetically. "Cyclopropyl" precedes "iodo".

-

Combine All Components : The alphabetized substituents are prefixed to the name of the parent heterocycle.

(Alphabetized Substituents) + (Parent Heterocycle Name) 1-Cyclopropyl + 4-iodo + 1H-pyrazole

This systematic assembly yields the final, unambiguous IUPAC name: This compound .

Part 4: Visual and Structural Representation

A precise visual representation is critical for confirming the structure derived from the nomenclature.

Figure 1: Chemical structure and IUPAC numbering of this compound.

Conclusion

The IUPAC name this compound is derived from a systematic application of established rules for naming heterocyclic compounds. By identifying the parent ring (1H-pyrazole), correctly numbering its atoms, and alphabetically listing the substituents with their corresponding locants, we arrive at a name that is both precise and universally understood. This methodical approach is indispensable for the accurate documentation, retrieval, and communication of chemical information in a global scientific context.

References

-

Scribd. IUPAC Heterocyclic Nomenclature Summary. Available from: [Link]

-

Ranjan, R. III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. Available from: [Link]

-

IUPAC. FR-2.2 Heterocyclic Components. Available from: [Link]

-

ResearchGate. Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. Available from: [Link]

-

ResearchGate. Nomenclature of Heterocyclic Compounds. Available from: [Link]

-

Pharmaguideline. Heterocyclic Compounds: Nomenclature and Classification. Available from: [Link]

-

ResearchGate. Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. Available from: [Link]

-

ACD/Labs. TABLE D-IV Trivial Names for Heterocyclic systems. Available from: [Link]

-

MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

-

Reddit. Pyrazole Nomenclature. Available from: [Link]

-

PubChem. 4-cyclopropyl-5-iodo-1H-pyrazole. Available from: [Link]

-

PubChem. Pyrazole. Available from: [Link]

-

National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

-

National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

Encyclopedia.pub. Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

-

Wikimedia Commons. File:Pyrazole numbering.png. Available from: [Link]

-

PubChem. 4-Iodopyrazole. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 9. File:Pyrazole numbering.png - Wikimedia Commons [commons.wikimedia.org]

- 10. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Safe Handling of 1-Cyclopropyl-4-iodo-1H-pyrazole for Research and Development

Disclaimer: This document is intended for use by trained professionals in research and drug development. A specific, verified Safety Data Sheet (SDS) for 1-Cyclopropyl-4-iodo-1H-pyrazole (CAS No. 1239363-40-6) was not publicly available at the time of this writing. The following guide has been meticulously synthesized from safety data for structurally analogous compounds. This information should be used as a foundational resource for preliminary risk assessment and laboratory procedure development. It is imperative to obtain and consult the compound-specific SDS from your supplier before commencing any experimental work.

Introduction: The Scientific Context of this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for designing targeted therapeutic agents.[3] The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity, while the iodo-substituent at the 4-position serves as a versatile synthetic handle, particularly for cross-coupling reactions like Suzuki and Sonogashira, enabling the construction of complex molecular architectures.

Given its potential as a key building block in drug discovery, a thorough understanding of the safe handling, storage, and disposal of this compound is paramount for ensuring the well-being of laboratory personnel and maintaining experimental integrity.

Inferred Hazard Profile and Risk Assessment

Based on a comprehensive analysis of safety data for structurally related iodo-pyrazoles and cyclopropyl-pyrazoles, a composite hazard profile for this compound can be inferred. The primary hazards are consistently identified across these analogs.[4][5][6][7][8]

Key Inferred Hazards:

-

Skin Irritation: Expected to cause skin irritation upon direct contact.[4][6][7]

-

Serious Eye Irritation: Expected to cause serious eye irritation or damage.[4][6][7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6][7][9]

The following diagram outlines the probable GHS hazard classifications.

Caption: Inferred GHS Hazard Classifications.

Physical and Chemical Properties: A Comparative Overview

While exact data for this compound is not available, the properties of related compounds provide a useful reference point for anticipating its physical state and behavior.

| Property | 4-Iodo-1H-pyrazole[8][10] | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole[11] | 5-Cyclopropyl-3-iodo-1H-pyrazole[12] | This compound (Estimate) |

| CAS Number | 3469-69-0 | 2885229-54-7 | 1218791-06-0 | 1239363-40-6 |

| Molecular Formula | C₃H₃IN₂ | C₇H₉IN₂ | C₆H₇IN₂ | C₆H₇IN₂ |

| Molecular Weight | 193.97 g/mol | 248.07 g/mol | 234.04 g/mol | 234.04 g/mol |

| Physical State | Off-white to greyish-brown crystalline powder | Liquid | Not Specified | Likely a solid (crystalline powder) or low-melting solid |

| Melting Point | 108-110 °C | Not Specified | Not Specified | Expected to be a solid with a defined melting point |

Core Protocol: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential. The causality behind these choices is to minimize all potential routes of exposure—inhalation, dermal, and ocular.

4.1. Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors and to contain any accidental spills.[13]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4] Their proximity is non-negotiable for effective emergency response to eye or skin contact.

4.2. Personal Protective Equipment (PPE): The Researcher's Barrier

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Follow proper glove removal technique to avoid contaminating skin.[5] Dispose of used gloves as contaminated waste.

-

Body Protection: A flame-retardant laboratory coat is mandatory. Ensure it is fully buttoned. For larger-scale operations, consider a chemical-resistant apron.

-

Respiratory Protection: If engineering controls are insufficient or during a major spill clean-up, a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., OV/AG/P99) is required.[9]

Caption: Standard Workflow for Safe Handling.

Storage, Stability, and Waste Management

5.1. Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][13] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[5][9] Storage at room temperature, protected from light, is a common recommendation for similar compounds.[14]

5.2. Stability and Reactivity: The compound is expected to be stable under recommended storage conditions.[5][9] Avoid exposure to moisture, heat, and sources of ignition.[4][9] Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[4]

5.3. Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][13] Do not allow the product to enter drains or sewer systems.[6][9]

Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these protocols.

Caption: Emergency Response Workflow.

Step-by-Step Emergency Protocols:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][9][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and seek immediate medical attention.[4][9][13]

-

Spill: Evacuate the area. Ensure adequate ventilation. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a suitable, sealed container for disposal, and avoid creating dust.[4][9]

In all cases of exposure, consult a physician and provide them with the Safety Data Sheet for the compound.[9]

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a valuable building block for advancing drug discovery programs. Its potential, however, can only be realized when handled with the respect and diligence that sound safety practices demand. By understanding its inferred hazards, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can confidently and safely incorporate this compound into their synthetic workflows, paving the way for the next generation of therapeutics.

References

-

MSDS of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole. (2017). Capot Chemical Co.,Ltd.

-

SAFETY DATA SHEET - 4-Iodo-1H-pyrazole. (2009). Fisher Scientific.

-

Safety Data Sheet - 4-Cyclopropyl-1H-pyrazole. (2024). CymitQuimica.

-

1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. Hoffman Fine Chemicals.

-

Chemical Safety Data Sheet - 1-cyclopropyl-1H-pyrazole-4-carbaldehyde. (2025). ChemicalBook.

-

SAFETY DATA SHEET - T7641. (2025). Sigma-Aldrich.

-

This compound (Cas 1239363-40-6). Parchem.

-

1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. ChemicalBook.

-

Safety Data Sheet - 3-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde. (2024). CymitQuimica.

-

1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. BLDpharm.

-

Safety Data Sheet - 5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (2024). CymitQuimica.

-

This compound. Sunway Pharm Ltd.

-

SAFETY DATA SHEET - 1H-Pyrazole. (2025). Fisher Scientific.

-

4-cyclopropyl-5-iodo-1H-pyrazole. PubChem, National Center for Biotechnology Information.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.

-

1-Cyclopropyl-4-ethynyl-1H-pyrazole. MedchemExpress.

-

REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. International Journal of Research and Publication Reviews.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC).

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

-

Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate.

-

4-Iodopyrazole. PubChem, National Center for Biotechnology Information.

-

5-Cyclopropyl-3-iodo-1H-pyrazole, min 96%, 1 gram. LabAlley.

-

4-Iodo-1H-pyrazole. Chem-Impex.

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.cn [capotchem.cn]

- 10. chemimpex.com [chemimpex.com]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

- 12. calpaclab.com [calpaclab.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. This compound - CAS:1239363-40-6 - Sunway Pharm Ltd [3wpharm.com]

Literature review of 1-Cyclopropyl-4-iodo-1H-pyrazole